ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate
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Overview
Description
“Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of applications .
Scientific Research Applications
Antimicrobial Applications
Imidazole derivatives, such as the one you’ve mentioned, have been synthesized and evaluated for their antimicrobial potential against various bacteria, including Staphylococcus aureus and Escherichia coli. They are often compared to reference drugs like ciprofloxacin to assess their efficacy .
Cancer Treatment Research
Indole derivatives, which share a similar core structure with imidazoles, have been extensively studied for their potential in treating cancer cells. The research focuses on both natural and synthetic indoles due to their biologically vital properties .
Synthesis Advances
Recent advances in the synthesis of imidazoles highlight their importance in creating functional molecules used in everyday applications. The regiocontrolled synthesis allows for precise modifications, which can lead to new applications in various fields .
Mechanism of Action
Target of Action
Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its targets . For instance, some imidazole derivatives have been reported to have antiviral activity . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole is known to be highly soluble in water and other polar solvents , which can influence its absorption and distribution.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. As mentioned, imidazole derivatives can have a wide range of biological activities . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves the reaction of ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "Ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate", "Ammonia", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl 4-chloro-1-cyclopropyl-1H-imidazole-5-carboxylate is dissolved in methanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature for several hours.", "Step 3: The resulting intermediate, ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate, is isolated by filtration and washed with water.", "Step 4: The intermediate is then dissolved in methanol and sodium borohydride is added.", "Step 5: The reaction mixture is stirred at room temperature for several hours.", "Step 6: The solvent is removed under reduced pressure and the resulting solid is washed with water and dried to yield the final product, ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate." ] } | |
CAS RN |
1195782-03-6 |
Product Name |
ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate |
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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